![molecular formula C17H12N2O6S B12902810 3-Phenyl-5-[(phenylsulfonyl)oxy]-3ah-pyrrolo[3,4-d][1,2]oxazole-4,6(5h,6ah)-dione CAS No. 35053-67-9](/img/structure/B12902810.png)
3-Phenyl-5-[(phenylsulfonyl)oxy]-3ah-pyrrolo[3,4-d][1,2]oxazole-4,6(5h,6ah)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dioxo-3-phenyl-6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazol-5(4H)-yl benzenesulfonate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolo[3,4-d]isoxazole core, which is a fused ring system combining a pyrrole and an isoxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dioxo-3-phenyl-6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazol-5(4H)-yl benzenesulfonate typically involves a multi-step process:
Formation of the Pyrrolo[3,4-d]isoxazole Core: This can be achieved through a [3+2] cycloaddition reaction between 2H-azirines and maleimides in the presence of an organic photocatalyst under visible light. This method is efficient, environmentally friendly, and proceeds with good functional group tolerance.
Introduction of the Benzenesulfonate Group: The benzenesulfonate group can be introduced via sulfonation reactions, where the pyrrolo[3,4-d]isoxazole core is treated with benzenesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and ensuring that the processes are cost-effective and environmentally sustainable.
化学反応の分析
Types of Reactions
4,6-Dioxo-3-phenyl-6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazol-5(4H)-yl benzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The benzenesulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
4,6-Dioxo-3-phenyl-6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazol-5(4H)-yl benzenesulfonate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Materials Science: Its heterocyclic core can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study biological pathways and interactions, particularly those involving sulfonate groups.
作用機序
The mechanism of action of 4,6-Dioxo-3-phenyl-6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazol-5(4H)-yl benzenesulfonate involves its interaction with specific molecular targets. The benzenesulfonate group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The pyrrolo[3,4-d]isoxazole core can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity .
類似化合物との比較
Similar Compounds
4,6-Dioxo-5-phenyl-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole: This compound lacks the benzenesulfonate group but shares the pyrrolo[3,4-d]isoxazole core.
1,3,5-Triaryl-4,6-dioxo-pyrrolo[3,4-d]-7,8-dihydropyrzoles: These compounds have a similar core structure but differ in their substituents and biological activities.
Uniqueness
The presence of the benzenesulfonate group in 4,6-Dioxo-3-phenyl-6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazol-5(4H)-yl benzenesulfonate distinguishes it from other similar compounds. This group can enhance the compound’s solubility, reactivity, and biological activity, making it a valuable molecule for various applications.
特性
CAS番号 |
35053-67-9 |
|---|---|
分子式 |
C17H12N2O6S |
分子量 |
372.4 g/mol |
IUPAC名 |
(4,6-dioxo-3-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazol-5-yl) benzenesulfonate |
InChI |
InChI=1S/C17H12N2O6S/c20-16-13-14(11-7-3-1-4-8-11)18-24-15(13)17(21)19(16)25-26(22,23)12-9-5-2-6-10-12/h1-10,13,15H |
InChIキー |
NNCGXINEJPMKGA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NOC3C2C(=O)N(C3=O)OS(=O)(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(Dimethylamino)ethyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12902729.png)
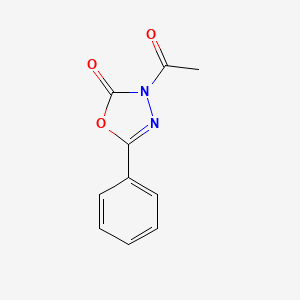
![2-[(Oxolan-2-yl)sulfanyl]ethyl decanoate](/img/structure/B12902737.png)
![ethyl N-[8-chloro-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12902743.png)

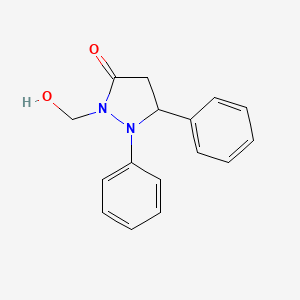
![Glycine, N-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-](/img/structure/B12902756.png)
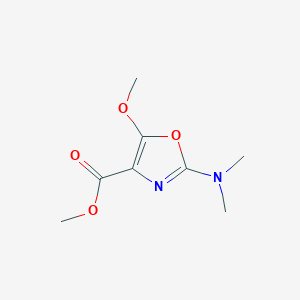
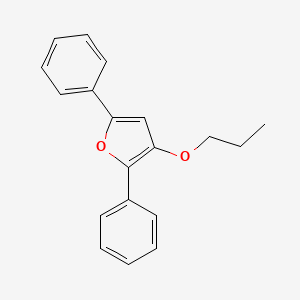
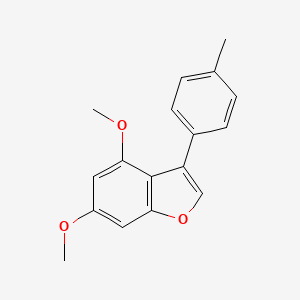

![3-(3-Phenoxypropoxy)dibenzo[b,d]furan](/img/structure/B12902798.png)

![N-[(Hexahydro-3-pyridazinyl)acetyl]glycyl-L-valyl-L-arginine](/img/structure/B12902805.png)
